Thiophene, 2-bromo-4-(octyloxy)-
Overview
Description
Thiophene, 2-bromo-4-(octyloxy)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an octyloxy group at the fourth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-bromo-4-(octyloxy)- typically involves the bromination of thiophene followed by the introduction of the octyloxy group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromothiophene is then subjected to a nucleophilic substitution reaction with octanol in the presence of a base like potassium carbonate to yield thiophene, 2-bromo-4-(octyloxy)- .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-bromo-4-(octyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with the bromine atom being a key reactive site.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form thiophene 1,1-dioxides or reduced to form dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Nucleophilic Substitution: Bases like potassium carbonate or sodium hydride are used in the presence of nucleophiles such as alcohols or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are employed.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile or electrophile used.
Oxidation Products: Thiophene 1,1-dioxides.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
Thiophene, 2-bromo-4-(octyloxy)- has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of thiophene, 2-bromo-4-(octyloxy)- is largely dependent on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the octyloxy group, making it less hydrophobic and less suitable for certain applications.
2,5-Dibromothiophene: Contains an additional bromine atom, which can lead to different reactivity and applications.
3-Bromothiophene: Bromine is positioned differently, affecting its chemical behavior and applications.
Uniqueness
Thiophene, 2-bromo-4-(octyloxy)- is unique due to the presence of both a bromine atom and an octyloxy group, which confer distinct electronic and steric properties. This combination enhances its solubility in organic solvents and its suitability for use in organic electronics and materials science .
Properties
IUPAC Name |
2-bromo-4-octoxythiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-2-3-4-5-6-7-8-14-11-9-12(13)15-10-11/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIUAYOGJWVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CSC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00854868 | |
Record name | 2-Bromo-4-(octyloxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922526-00-9 | |
Record name | 2-Bromo-4-(octyloxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00854868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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